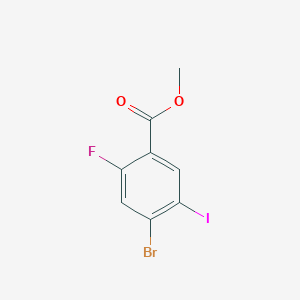

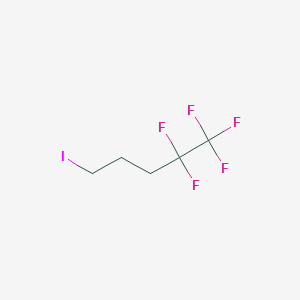

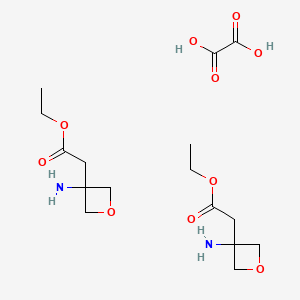

![molecular formula C13H8BrFN2 B3040124 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 158958-74-8](/img/structure/B3040124.png)

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

説明

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .科学的研究の応用

Synthesis of Biologically Active Compounds

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives play a crucial role as intermediates in the synthesis of a variety of biologically active compounds. These substances are synthesized through multiple steps involving nitration, chlorination, N-alkylation, reduction, and condensation, with their structures confirmed by NMR and mass spectra. This complex synthesis process highlights the compound's significance in the development of new pharmaceuticals and bioactive molecules (Wang et al., 2016).

Fluorescence and Biomarker Applications

Imidazo[1,2-a]pyridines, including derivatives like 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, are important organic fluorophores. They have been investigated for use as biomarkers and photochemical sensors due to their fluorescent properties. The presence of specific substituents can significantly affect their luminescent properties, making them useful in various scientific and diagnostic applications (Velázquez-Olvera et al., 2012).

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-a]pyridine frameworks, including 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, are considered privileged scaffolds. They exhibit a wide range of biological activities, with functionalized derivatives showing potential in various therapeutic applications. This highlights the compound's importance in the development of new medical treatments and its utility in drug discovery (Sharma & Prasher, 2022).

Corrosion Inhibition

Derivatives of imidazo[1,2-a]pyridine, such as 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have been explored as corrosion inhibitors for metals like carbon steel. Studies involving potentiometric polarization measurements and quantum mechanical methods indicate their potential for protecting metal surfaces in various environments, including saline solutions (Kubba & Al-Joborry, 2020).

Antiviral and Antitubercular Activities

Some derivatives of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine have shown antiviral and antitubercular activities. For instance, compounds with specific substituents have demonstrated selective activity against viruses like hepatitis C and potential efficacy in treating tuberculosis (Puerstinger et al., 2007); (Abhale et al., 2016).

Imaging Applications in Alzheimer's Disease

Fluorinated derivatives of imidazo[1,2-a]pyridine, related to 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have been synthesized and evaluated for their potential in imaging β-amyloid plaques in Alzheimer's disease. This research underscores the compound's potential application in the diagnostic imaging of neurodegenerative diseases (Zeng et al., 2006).

特性

IUPAC Name |

3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVBYFAXGPAXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/structure/B3040058.png)

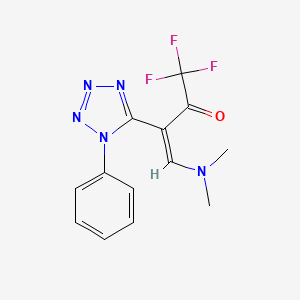

![(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040062.png)

![(Z)-3-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040063.png)

![(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040064.png)